molecular formula C16H14N2OS B1371842 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline CAS No. 749151-25-5

4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline

Cat. No. B1371842
CAS RN: 749151-25-5
M. Wt: 282.4 g/mol
InChI Key: FEJBCMDICNNALW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . It is a derivative of thiazole, a five-membered ring with sulfur and nitrogen atoms .


Synthesis Analysis

The synthesis of this compound involves a reaction pathway that includes the use of 4-(4-methoxyphenyl)thiazol-2-amine . The mixture is stirred in DMF .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR . The structure has also been confirmed by X-ray diffraction method .


Chemical Reactions Analysis

The thiazole ring in this compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The aromaticity of the ring allows the pi (π) electrons to move freely from one bond to other bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR and IR . The compound has a theoretical carbon content of 43.65%, hydrogen content of 2.59%, and nitrogen content of 11.98% .

Scientific Research Applications

Anti-Alzheimer Applications

Thiazole derivatives have shown promise in the treatment of Alzheimer’s disease. Their ability to interact with biological targets involved in the progression of Alzheimer’s offers a promising avenue for the development of new therapeutic agents.

Each of these applications represents a unique field of research where the thiazole core of 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline can be utilized to develop new therapeutic agents with potential benefits across a range of medical conditions .

properties

IUPAC Name

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-19-14-8-4-11(5-9-14)15-10-20-16(18-15)12-2-6-13(17)7-3-12/h2-10H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJBCMDICNNALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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